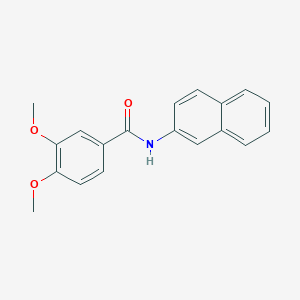

3,4-dimethoxy-N-(2-naphthyl)benzamide

説明

3,4-Dimethoxy-N-(2-naphthyl)benzamide is a benzamide derivative characterized by a 3,4-dimethoxy-substituted benzoyl group attached to a 2-naphthylamine moiety. Its molecular formula is C₁₉H₁₇NO₃, with a molar mass of 307.34 g/mol . The compound has been explored for diverse biological applications, including as a transglutaminase (TG2) inhibitor in cancer research and in regenerative pharmacology for chronic obstructive pulmonary disease (COPD) treatment . Its synthesis typically involves coupling 3,4-dimethoxybenzoic acid derivatives with 2-naphthylamine or functionalized naphthyl intermediates under standard amidation conditions . Structural confirmation is achieved via spectroscopic methods (¹H/¹³C NMR, IR, MS) and X-ray crystallography in related analogs .

特性

分子式 |

C19H17NO3 |

|---|---|

分子量 |

307.3 g/mol |

IUPAC名 |

3,4-dimethoxy-N-naphthalen-2-ylbenzamide |

InChI |

InChI=1S/C19H17NO3/c1-22-17-10-8-15(12-18(17)23-2)19(21)20-16-9-7-13-5-3-4-6-14(13)11-16/h3-12H,1-2H3,(H,20,21) |

InChIキー |

SKXUBCZIKHHMHG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)OC |

正規SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The biological and chemical properties of 3,4-dimethoxy-N-(2-naphthyl)benzamide are influenced by its substitution pattern and aromatic backbone. Below is a comparative analysis with structurally related benzamide derivatives:

Key Findings

Substituent Effects on Binding Affinity: The 3,4-dimethoxy group enhances hydrogen bonding in FGFR-1 inhibitors compared to mono-methoxy or non-aromatic analogs (e.g., ΔG = -8.57 kcal/mol vs. -6.09 kcal/mol) . However, in quinone reductase 2 (QR2) inhibition, the naphthyl-methoxy substitution in 3,4-dimethoxy-N-(2-naphthyl)benzamide results in lower potency (IC₅₀ = 5500 nM) compared to analogs with extended alkyl chains (IC₅₀ = 43.65 nM), suggesting steric or electronic limitations in QR2 binding .

Role of Aromatic Backbone: Naphthyl vs. Naphthyl vs. Pyrazole: The pyrazole-containing analog (3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide) exhibits stronger FGFR-1 binding due to complementary π-σ and hydrogen-bond interactions .

Synthetic Accessibility :

- Derivatives with chiral naphthylethyl groups (e.g., compound 5d) are synthesized in >99% yield, indicating robust amidation protocols .

- In contrast, chromenyl or triazole-containing analogs require multi-step syntheses, often with lower yields .

Structural Flexibility: The 2-acylamino side chain in benzamide analogs (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) is critical for PCAF HAT inhibition (79% activity at 100 μM), whereas 3,4-dimethoxy-N-(2-naphthyl)benzamide lacks this feature, limiting its applicability in histone acetylation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。